molecular formula C21H17ClN4O3 B2377697 (E)-2-(4-chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 940988-00-1

(E)-2-(4-chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2377697
CAS RN: 940988-00-1
M. Wt: 408.84
InChI Key: KRDIPKICFFRATD-VMPITWQZSA-N
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Description

(E)-2-(4-chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) describes the synthesis of novel derivatives similar to the specified compound, focusing on their antidepressant and antianxiety activities. These compounds showed significant activity in behavioral tests on mice.

Antimicrobial Activities

In the realm of antimicrobial applications, Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, which included similar structural elements. These compounds demonstrated activity against various microorganisms.

Anticancer Applications

The work of Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, which included similar structural features. These compounds inhibited tumor growth and angiogenesis in mouse models, suggesting potential anticancer applications.

PET Imaging Research

For PET imaging, Gao et al. (2012) synthesized carbon-11-labeled arylpiperazinylthioalkyl derivatives, which are structurally related. These compounds were developed for imaging serotonin receptors, showcasing applications in neuroscience research.

Anticancer and Anti-inflammatory Activity

In cancer and inflammation research, Ghule et al. (2013) developed derivatives with a benzothiazole, pyrimidine, and piperazine nucleus. These compounds displayed significant in vitro anti-inflammatory and anticancer activities.

Synthesis and Characterization

The study by Kachaeva et al. (2018) synthesized and characterized new 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, providing insights into the structural properties and potential anticancer applications of similar compounds.

properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c22-16-6-3-15(4-7-16)5-8-19-24-17(14-23)21(29-19)26-11-9-25(10-12-26)20(27)18-2-1-13-28-18/h1-8,13H,9-12H2/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDIPKICFFRATD-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

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